molecular formula C17H20FNO2 B4085110 N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide

N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide

Cat. No.: B4085110
M. Wt: 289.34 g/mol
InChI Key: VSNZANYKTHAKLA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a fluorophenyl group, a furan ring, and a propanamide backbone, making it a molecule of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide typically involves the following steps:

    Formation of the Propanamide Backbone: This can be achieved by reacting a suitable propanoic acid derivative with diethylamine under appropriate conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Incorporation of the Furan Ring: The furan ring can be added via a coupling reaction, such as a Suzuki or Heck coupling, using a furan derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-(4-chlorophenyl)-3-(furan-2-yl)propanamide: Similar structure with a chlorine atom instead of fluorine.

    N,N-diethyl-3-(4-methylphenyl)-3-(furan-2-yl)propanamide: Similar structure with a methyl group instead of fluorine.

    N,N-diethyl-3-(4-nitrophenyl)-3-(furan-2-yl)propanamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide can impart unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-3-19(4-2)17(20)12-15(16-6-5-11-21-16)13-7-9-14(18)10-8-13/h5-11,15H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNZANYKTHAKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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